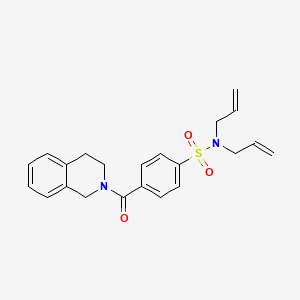

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Probing Molecular Interactions

The study of molecular interactions between human carbonic anhydrases (hCAs) and benzenesulfonamides has led to the design of a novel series of inhibitors. These compounds, including the (R,S)-4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide, have shown remarkable inhibition and selectivity for hCA isoforms, particularly hCA VII, which is expressed in the brain. The enantiomers of this compound were found to be equiactive inhibitors, and crystallographic studies have highlighted the importance of nonpolar contacts in the inhibition mechanism .

Synthesis and Anti-HIV Activity

In the realm of anti-HIV research, styrylquinoline derivatives have been identified as HIV-1 integrase inhibitors. A series of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were designed and synthesized based on CoMFA analysis. These compounds were evaluated for their potential HIV integrase inhibitory activity .

Carbonic Anhydrase Inhibition

A new series of 4-anilinoquinazoline-based benzenesulfonamides were synthesized and assessed as potential human carbonic anhydrase inhibitors (hCAIs). These compounds showed nanomolar inhibitory activity against several hCA isoforms, with some exhibiting significantly higher potency compared to the standard. Structure-activity relationship (SAR) and molecular docking studies supported the design approach, revealing highly potent hCAIs .

Facile Preparation of Isoquinolines

A novel one-pot method for the preparation of 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides was developed. This method operates under transition-metal-free conditions and allows for further transformation into various isoquinoline derivatives .

Anticancer Activity of Tetrahydroisoquinoline-based Triazoles

A series of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles were designed and synthesized. These compounds exhibited anticancer activity against multiple cancer cell lines, with some showing stronger activity than the reference drug etoposide. Molecular docking studies identified AKR1C3 as a plausible target site for the most promising compounds .

Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives was studied, leading to the formation of 3-substituted 2-p-toluenesulfonyl tetrahydroisoquinolin-4-ol derivatives. These intermediates could be further transformed into 1,2,3,4-tetrahydroisoquinolines, providing a pathway for the synthesis of these compounds .

Selective Inhibitors of Carbonic Anhydrase IX

A library of isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones was synthesized and characterized. These compounds were evaluated as selective inhibitors of the tumor-associated carbonic anhydrase IX, showing potential for the development of anticancer drugs with minimal side effects .

Antiparasitic Activity of Tetrahydroquinolines

A series of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and structurally characterized. These compounds demonstrated interesting antiparasitic activity against Trypanosoma cruzi and Plasmodium falciparum, with some identified as lead scaffolds for further optimization. The 3D structure and intramolecular interactions were also studied .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Inhibitory Properties

- Interaction with Human Carbonic Anhydrases : A study by Bruno et al. (2017) reveals that certain tetrahydroisoquinoline derivatives, like 4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide, exhibit remarkable inhibition for brain-expressed human carbonic anhydrase VII. This highlights their potential in targeting specific isoforms of human carbonic anhydrases (Bruno et al., 2017).

Pharmaceutical Applications

- Anticancer Potential : Pingaew et al. (2014) synthesized a series of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives with triazole moieties that showed potent anticancer activity against various cancer cell lines. Especially notable was their selectivity against HepG2 cells without affecting normal cells, indicating their potential as targeted anticancer agents (Pingaew et al., 2014).

- Synthesis of Antitumor Agents : Alqasoumi et al. (2010) described the synthesis of certain tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety, which were more potent and efficacious than the reference drug Doxorubicin in in vitro antitumor activity tests (Alqasoumi et al., 2010).

Structural Analysis and Synthesis

- Crystallographic Studies : Mader et al. (2011) conducted a structural analysis of isoquinolinesulfonamides, including those with a tetrahydroisoquinoline structure, complexed with human carbonic anhydrase II. This study aids in understanding the binding modes and designing more selective inhibitors (Mader et al., 2011).

- Synthesis Methods : A study by Bois-choussy et al. (2001) presents a method for treating N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride, which results in N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, demonstrating a synthesis pathway relevant to similar compounds (Bois-choussy et al., 2001).

Catalysis and Chemical Transformations

- Catalytic Applications : Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings, demonstrating their effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Antimicrobial Properties

- Antimicrobial Activity : A study on the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives found that these compounds displayed significant activity against Gram-positive bacteria, indicating their potential use as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Zukünftige Richtungen

The future directions for “N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action. In addition, commonly used synthetic strategies for constructing the core scaffold could also be explored .

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a core structure of the compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The adme properties of thiq-based compounds, which include absorption, distribution, metabolism, and excretion, are likely to be critical for their bioavailability and therapeutic effects .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h3-12H,1-2,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYINCPGVRBORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)